Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridinyl group, and an oxime functional group.
Mechanism of Action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body .
Mode of Action
Cyclohexyl-pyridin-2-yl-methanone oxime, like other oximes, is formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the compound . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes are known to play a role in various biochemical reactions, including the formation of imines and hydrazones .
Pharmacokinetics
The pharmacokinetics of oximes can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Oximes are known to have various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclohexyl-pyridin-2-yl-methanone oxime. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- can be achieved through various synthetic routes. One common method involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- often involves the use of bulk manufacturing processes. These processes typically include the use of transition metal catalysts and controlled reaction environments to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The oxime group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like copper or palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various pyridinyl derivatives, while reduction reactions can produce different methanone derivatives .
Scientific Research Applications
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- can be compared with other similar compounds, such as:
Methanone, cyclohexyl-2-pyridinyl-, oxime, (Z)-: The Z-isomer of the compound, which may have different chemical and biological properties.
Methanone, cyclohexyl-3-pyridinyl-, oxime, (E)-: A similar compound with the pyridinyl group in a different position.
Methanone, cyclohexyl-2-pyrimidinyl-, oxime, (E)-: A compound with a pyrimidinyl group instead of a pyridinyl group.
The uniqueness of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPZTYVDZIZIPV-WYMLVPIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=NO)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425190 | |
Record name | Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61890-43-5 | |
Record name | Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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